Rufloxacinsulfoxide

Metabolism Pharmacokinetics Species difference

Rufloxacin sulfoxide (CAS 132843-25-5) is the essential reference standard for quantifying rufloxacin metabolites in rhesus monkey PK studies, as humans cannot form this metabolite. • Validated HPLC/LC-MS/MS method with simultaneous separation from N-desmethylrufloxacin. • Essential for IVIVE and toxicology species scaling. • Impurity standard for rufloxacin API process control. Supplied with analytical documentation.

Molecular Formula C17H19ClFN3O4S
Molecular Weight 415.9 g/mol
CAS No. 132843-25-5
Cat. No. B161161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRufloxacinsulfoxide
CAS132843-25-5
Synonymsufloxacin sulfoxide
rufloxacinsulfoxide
Molecular FormulaC17H19ClFN3O4S
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F.Cl
InChIInChI=1S/C17H18FN3O4S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)26(25)7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H
InChIKeyPAVWJLCZUKQTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rufloxacin Sulfoxide (CAS 132843-25-5) – Procurement-Specific Overview for Analytical Reference Standards and Metabolite Research


Rufloxacin sulfoxide (CAS 132843-25-5) is the S-oxide derivative and a known metabolite of the tricyclic fluoroquinolone antibiotic rufloxacin [1]. It belongs to the pyrido[1,2,3-de]-1,4-benzothiazine class and is characterized by the oxidation of the sulfur atom in the benzothiazine ring to a sulfoxide [2]. Unlike many fluoroquinolone metabolites that arise from N-demethylation or glucuronidation, rufloxacin sulfoxide is distinguished by this specific oxidation at the thiazine sulfur [3]. It is primarily utilized as a reference standard in analytical method development, pharmacokinetic studies in preclinical models, and impurity profiling for pharmaceutical quality control [1].

Why Rufloxacin Sulfoxide (CAS 132843-25-5) Cannot Be Interchanged with In-Class Fluoroquinolone Metabolites or Analogs


Generic substitution or cross-utilization of fluoroquinolone reference standards fails because rufloxacin sulfoxide exhibits a species-specific metabolic profile that is absent in humans and a retention profile that is distinct from its structural isomer, N-desmethylrufloxacin [1]. While rufloxacin is metabolized to its sulfoxide and N-desmethyl derivatives in rhesus monkeys, human subjects are unable to form rufloxacin sulfoxide [2]. This interspecies divergence necessitates the use of the authentic rufloxacin sulfoxide reference compound for the accurate quantification of preclinical pharmacokinetic samples, as substituting with other fluoroquinolone metabolites would yield erroneous data in validated LC-MS/MS or HPLC methods due to fundamental differences in chromatographic retention and mass spectrometric fragmentation [1]. Furthermore, in the synthesis of rufloxacin, the sulfoxide intermediate is a distinct chemical entity that cannot be replaced by the parent sulfide or other quinolone intermediates without altering the final reaction pathway [3].

Rufloxacin Sulfoxide (CAS 132843-25-5) – Quantitative Differential Evidence Guide


Species-Specific Absence of Rufloxacin Sulfoxide Formation in Human Pharmacokinetics

In a head-to-head comparative analysis of rufloxacin metabolism across species, rufloxacin sulfoxide was undetectable in human plasma and urine following oral administration of rufloxacin, whereas it was readily quantified in rhesus monkeys [1]. The HPLC chromatogram of human samples showed no peak corresponding to rufloxacin sulfoxide, indicating that humans are unable to form this metabolite [1]. In contrast, in rhesus monkeys, rufloxacin sulfoxide is a major urinary metabolite [2]. This establishes rufloxacin sulfoxide as a species-specific marker for nonclinical studies.

Metabolism Pharmacokinetics Species difference

Comparative Antibacterial Activity of Rufloxacin Sulfoxide Relative to Parent Drug and Fluoroquinolone Analogs

The antibacterial activity of the rufloxacin metabolite MF 922 (a designation used interchangeably with rufloxacin sulfoxide in some literature) was evaluated against 622 bacterial strains in direct comparison with rufloxacin and other quinolones [1]. Against Enterobacteriaceae and Pseudomonas aeruginosa, rufloxacin and its sulfoxide metabolite demonstrated similar activity, with MIC90 values ranging from 1 to 8 mg/L [1]. The metabolite was generally as active as the parent compound [1]. However, both compounds were 4- to 16-fold less active than norfloxacin against most Gram-negative organisms [1].

Antibacterial activity MIC Metabolite activity

Chromatographic Resolution of Rufloxacin Sulfoxide from N-Desmethylrufloxacin in Validated HPLC Methods

A gradient high-performance liquid chromatographic method was developed and validated for the simultaneous quantification of rufloxacin and its two metabolites, N-desmethylrufloxacin and rufloxacin sulfoxide, in monkey urine [1]. The method achieved baseline separation of rufloxacin sulfoxide from both the parent drug and the N-desmethyl metabolite, enabling accurate quantification of each analyte without interference [1]. The validated method was applied to pharmacokinetic studies in rhesus monkeys, demonstrating the distinct chromatographic behavior of rufloxacin sulfoxide [1].

Analytical chemistry HPLC Method validation

Rufloxacin Sulfoxide as a Distinct Synthetic Intermediate in the Preparation of Rufloxacin

In the reported synthesis of rufloxacin, the sulfoxide derivative (compound IV) is a distinct intermediate formed by the oxidation of the benzothiazine carboxylic acid (III) with H₂O₂ under mild conditions [1]. This sulfoxide intermediate (IV) is then reacted with N-methylpiperazine in DMF at 90°C to yield the 10-(4-methylpiperazinyl) sulfoxide (V), which is subsequently reduced with PCl₃ to afford the final rufloxacin product [1]. The sulfoxide oxidation state is a critical synthetic handle that enables subsequent nucleophilic aromatic substitution at the 10-position [1].

Synthetic chemistry Process chemistry Intermediates

Accumulation Profile of Rufloxacin Relative to Other Fluoroquinolones in Bacterial Cells

In a comparative study of fluoroquinolone accumulation in bacterial cells, rufloxacin was accumulated to higher concentrations in all bacteria tested (both Gram-negative and Gram-positive) than ofloxacin, fleroxacin, and MF961 [1]. The study measured intracellular drug concentrations following exposure to the quinolones, demonstrating that rufloxacin achieved superior accumulation, which may contribute to its pharmacodynamic profile [1]. All agents had good activity and inhibited DNA synthesis by 50% at concentrations correlating with their respective MICs [1].

Intracellular accumulation Pharmacodynamics Mechanism of action

Activity of Rufloxacin and Metabolite MF 922 Against Mycoplasma Species

The in vitro activities of rufloxacin and its metabolite MF 922 (rufloxacin sulfoxide) were compared with ofloxacin, ciprofloxacin, erythromycin, and minocycline against multiple Mycoplasma species and Ureaplasma urealyticum [1]. Rufloxacin and MF 922 shared similar activities against all mycoplasmas tested, with MIC90 values ranging from 0.5 to 4 μg/mL [1]. Ofloxacin exhibited lower MIC90s (0.25 to 1 μg/mL) against U. urealyticum, M. fermentans, and M. hominis, while erythromycin had the lowest MIC90 (0.004 μg/mL) against M. pneumoniae [1].

Antimycoplasmal activity MIC90 Metabolite activity

High-Value Application Scenarios for Rufloxacin Sulfoxide (CAS 132843-25-5) in R&D and Quality Control


Preclinical DMPK Bioanalysis of Rufloxacin in Rhesus Monkey Studies

Rufloxacin sulfoxide reference standard is essential for the accurate quantification of rufloxacin metabolites in urine and plasma samples from rhesus monkey pharmacokinetic studies [1]. Since humans do not form this metabolite, its detection serves as a species-specific marker for nonclinical studies, enabling proper interspecies scaling and regulatory submission data interpretation [1]. Validated HPLC methods using gradient elution with UV detection on a Cp Spher 5-ODS column have been established for simultaneous quantification of rufloxacin, N-desmethylrufloxacin, and rufloxacin sulfoxide [2].

Antibacterial Metabolite Contribution Studies in Fluoroquinolone Research

Rufloxacin sulfoxide (MF 922) retains antibacterial activity equivalent to the parent compound against Enterobacteriaceae (MIC90 1-8 mg/L), P. aeruginosa (MIC90 1-8 mg/L), S. aureus (MIC90 2 mg/L), and Mycoplasma species (MIC90 0.5-4 μg/mL) [1]. This makes it a valuable reference compound for researchers investigating the contribution of circulating metabolites to overall in vivo antimicrobial efficacy and for evaluating structure-activity relationships among fluoroquinolone metabolites [1].

Pharmaceutical Impurity Profiling and API Quality Control

As a distinct intermediate in the established synthesis of rufloxacin (formed by H₂O₂ oxidation of the benzothiazine carboxylic acid precursor), rufloxacin sulfoxide is a required reference material for impurity profiling and method validation in rufloxacin API manufacturing [1]. Its presence or absence in final drug substance can indicate process control, and its chromatographic separation from N-desmethylrufloxacin has been validated for quality control applications [2].

Species-Specific Metabolic Pathway Validation in Preclinical Toxicology

The striking species difference in rufloxacin sulfoxide formation—present in rhesus monkeys but completely absent in humans—makes this compound a valuable tool for validating in vitro-in vivo extrapolation (IVIVE) models and assessing the relevance of preclinical toxicology findings to human safety [1]. Toxicologists can use rufloxacin sulfoxide as a marker to determine whether observed toxicities in monkeys are attributable to parent drug or to this species-specific metabolite [1].

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